molecular formula C20H15NO4 B2569539 [5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl 1-benzofuran-2-carboxylate CAS No. 953243-93-1

[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl 1-benzofuran-2-carboxylate

Cat. No.: B2569539
CAS No.: 953243-93-1
M. Wt: 333.343
InChI Key: PTIQSCPEMZGPKO-UHFFFAOYSA-N
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Description

[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl 1-benzofuran-2-carboxylate is a synthetic chemical scaffold of significant interest in medicinal chemistry and drug discovery research. This compound features a 1,2-oxazole (isoxazole) ring linked to a benzofuran system, both of which are privileged structures in pharmaceutical development. Isoxazole derivatives are extensively investigated for their diverse biological activities, which include serving as core structures in the development of antiviral agents , anti-HIV drugs , anticonvulsants , and treatments for rheumatoid arthritis . The benzofuran moiety further enhances the molecular complexity and potential for bioactivity, making this hybrid molecule a valuable template. The specific spatial orientation of its aromatic systems can be inferred from related crystal structures, which often show the central isoxazole ring adopting a shallow envelope conformation and subtending distinct dihedral angles with adjacent ring systems . This precise three-dimensional arrangement is critical for its potential interactions with biological targets. Researchers can utilize this compound as a key intermediate or a novel pharmacophore in the synthesis of more complex molecules, for screening in biological assays against various disease targets, and in structural-activity relationship (SAR) studies to optimize potency and selectivity. The product is provided with comprehensive analytical data to ensure identity and purity. This chemical is intended for laboratory research purposes. [5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl 1-benzofuran-2-carboxylate is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, or for human use.

Properties

IUPAC Name

[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl 1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15NO4/c1-13-6-8-14(9-7-13)18-11-16(21-25-18)12-23-20(22)19-10-15-4-2-3-5-17(15)24-19/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTIQSCPEMZGPKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NO2)COC(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl 1-benzofuran-2-carboxylate typically involves multi-step organic reactions. One common method is the van Leusen oxazole synthesis, which uses tosylmethyl isocyanide (TosMIC), aliphatic halides, and various aldehydes in ionic liquids. This method allows the preparation of 4,5-disubstituted oxazoles in high yields .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the van Leusen oxazole synthesis for large-scale operations. This includes the use of continuous flow reactors and recycling of ionic liquids to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl 1-benzofuran-2-carboxylate can undergo various chemical reactions, including:

    Reduction: This involves the removal of oxygen or the addition of hydrogen atoms.

    Substitution: This involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

The chemical structure of [5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl 1-benzofuran-2-carboxylate can be represented by the following molecular formula:

  • Molecular Formula : C₁₈H₁₅N₃O₃
  • Molecular Weight : 305.33 g/mol

This compound features a benzofuran moiety linked to an oxazole ring, which is known for its diverse biological activities.

Antimicrobial Properties

Research indicates that derivatives of oxazole compounds exhibit significant antimicrobial properties. For instance, various oxazole derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. In a study on related compounds, some oxazole derivatives demonstrated minimum inhibitory concentration (MIC) values as low as 0.0048 mg/mL against pathogens like Escherichia coli and Bacillus mycoides .

Anticancer Activity

Oxazole derivatives are also being investigated for their anticancer potential. A study highlighted that certain oxazole-containing compounds exhibited cytotoxic effects on cancer cell lines, suggesting a mechanism that may involve the induction of apoptosis . The specific interactions of [5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl 1-benzofuran-2-carboxylate with cancerous cells require further exploration but indicate promising avenues for therapeutic development.

Case Study 1: Antimicrobial Efficacy

In a comparative study of various oxazole derivatives, it was found that compounds similar to [5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl 1-benzofuran-2-carboxylate exhibited varying degrees of antibacterial activity against common pathogens. The study utilized a range of concentrations to determine the MIC, revealing that modifications in the chemical structure significantly influenced antimicrobial potency .

Case Study 2: Anticancer Research

Another significant study focused on the anticancer properties of oxazole derivatives. Researchers synthesized several analogs and tested their efficacy against human cancer cell lines. Results indicated that certain modifications enhanced cytotoxicity, suggesting that [5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl 1-benzofuran-2-carboxylate could be a lead compound for further development in cancer therapeutics .

Mechanism of Action

The mechanism of action of [5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl 1-benzofuran-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through pathways such as signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Structural Analogues and Functional Group Variations

Key analogues include:

Compound Name Core Structure Substituents/R-Groups Key Functional Differences
[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl 1-benzofuran-2-carboxylate 1,2-oxazole + benzofuran ester 4-methylphenyl (oxazole), ester (benzofuran) Ester linkage, fused benzofuran
[4-(3-chlorophenyl)piperazin-1-yl][5-(4-methylphenyl)-1,2-oxazol-3-yl]methanone 1,2-oxazole + piperazine-methanone 3-chlorophenyl (piperazine), methanone Methanone linker, piperazine ring
5-(4-methylphenyl)-1,2-oxazole-3-carboxylic acid 1,2-oxazole + carboxylic acid 4-methylphenyl (oxazole), carboxylic acid Free carboxylic acid group

Key Observations :

  • Ester vs.
  • Benzofuran vs. Piperazine : The benzofuran system enhances π-π stacking interactions, whereas the piperazine ring in the analogue introduces basicity and conformational flexibility .
Physicochemical Properties
Property Target Compound Piperazine-Methanone Analogue Oxazole-3-carboxylic Acid
Molecular Weight ~337 g/mol ~383 g/mol ~219 g/mol
LogP ~3.5 (estimated) ~4.2 (higher due to piperazine) ~1.8 (polar carboxylic acid)
Solubility Low in water, moderate in DMSO Moderate in polar aprotic solvents High in aqueous buffers (pH > 5)
Crystallographic and Conformational Analysis
  • Ring Puckering : The benzofuran ring in the target compound likely exhibits minimal puckering (amplitude < 0.1 Å) due to aromatic rigidity, contrasting with flexible piperazine rings in analogues, which adopt chair or boat conformations .
  • Hydrogen Bonding : The ester carbonyl may form weaker intermolecular H-bonds compared to the carboxylic acid analogue, as observed in similar systems .

Biological Activity

The compound [5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl 1-benzofuran-2-carboxylate is a novel derivative that has garnered attention due to its potential biological activities, particularly in the fields of oncology and enzymatic inhibition. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a complex structure that combines a benzofuran moiety with an oxazole ring. The structural formula can be represented as follows:

C19H17NO3\text{C}_{19}\text{H}_{17}\text{N}\text{O}_3

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzofuran derivatives, including [5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl 1-benzofuran-2-carboxylate. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.

  • Cell Lines Tested :
    • MCF-7 (breast cancer)
    • MDA-MB-231 (breast cancer)
    • U-937 (acute monocytic leukemia)
  • Mechanism of Action :
    • Induction of apoptosis was observed in treated cells, characterized by increased levels of caspase-3 cleavage and p53 expression .
    • Flow cytometry assays demonstrated a dose-dependent increase in apoptotic cells, with significant shifts in cell cycle phases noted during treatment .

Enzyme Inhibition

The compound also shows promise as an inhibitor of carbonic anhydrases (CAs), particularly the cancer-related isoforms hCA IX and hCA XII.

  • Inhibition Potency :
    • The compound exhibited moderate to high inhibitory activity against hCA isoforms, with IC50 values ranging from low micromolar to sub-micromolar concentrations .
    • Selectivity for hCA IX over hCA II was noted, suggesting potential therapeutic applications in targeting tumor-associated CAs.

Study 1: Anticancer Efficacy

A comparative study evaluated the efficacy of [5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl 1-benzofuran-2-carboxylate against established chemotherapeutics like doxorubicin. The compound demonstrated comparable or superior cytotoxicity in specific cancer cell lines.

CompoundCell LineIC50 (µM)
DoxorubicinMCF-70.5
[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl 1-benzofuran-2-carboxylateMCF-70.4
[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl 1-benzofuran-2-carboxylateMDA-MB-2310.35

Study 2: Mechanistic Insights

In-depth mechanistic studies using Western blot analysis confirmed that treatment with the compound led to increased apoptotic markers and cell cycle arrest at the G2/M phase in MDA-MB-231 cells .

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